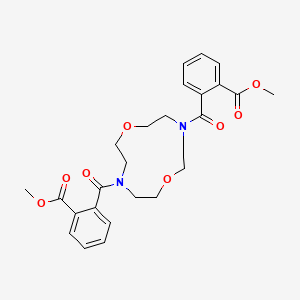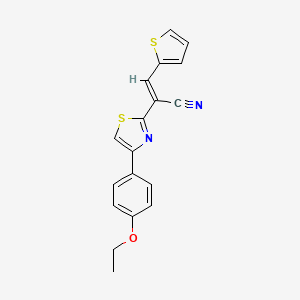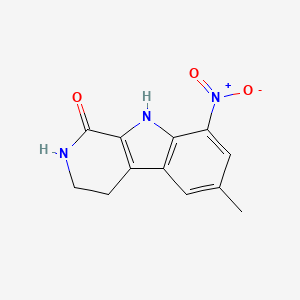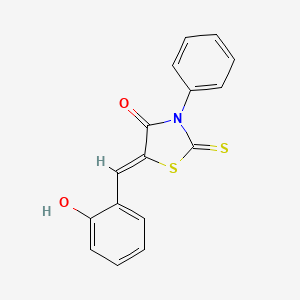![molecular formula C21H16N6O3 B11705752 (4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core with various substituents, including an amino group, a nitro-substituted biphenyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the biphenyl group: This step may involve Suzuki coupling reactions to attach the biphenyl moiety.
Nitro group introduction: Nitration reactions can be used to introduce the nitro group onto the biphenyl ring.
Final assembly: The final compound is assembled through condensation reactions involving the hydrazinylidene moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The nitro and amino groups could participate in hydrogen bonding or electrostatic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is similar to other pyrazolone derivatives, such as:
Uniqueness
The uniqueness of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H16N6O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
5-amino-4-[(2-nitro-4-phenylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H16N6O3/c22-20-19(21(28)26(25-20)16-9-5-2-6-10-16)24-23-17-12-11-15(13-18(17)27(29)30)14-7-3-1-4-8-14/h1-13,25H,22H2 |
Clé InChI |
KDVFRFPBDSZCDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705700.png)
![ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11705708.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)



![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
